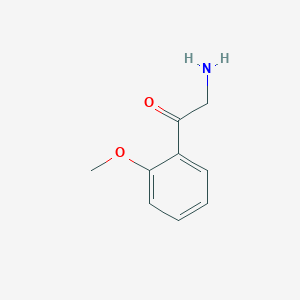

2-Amino-1-(2-methoxyphenyl)ethanone

Descripción general

Descripción

“2-Amino-1-(2-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C8H9NO . It is also known as 2-Aminoacetophenone . This compound is an important fine chemical intermediate, used in the preparation of a high acidity ionic liquid catalyst for synthesizing 2-aryl-2,3-dihydro-4(1H)-quinolinone derivatives . It can also serve as a breath biomarker in the detection of Pseudomonas aeruginosa infections in cystic fibrosis lungs .

Synthesis Analysis

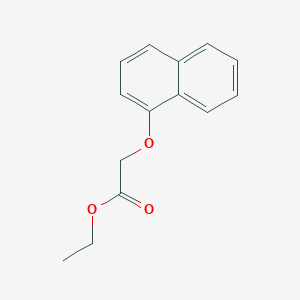

The synthesis of compounds similar to “2-Amino-1-(2-methoxyphenyl)ethanone” often involves various laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and hydrolysis of phenolic esters or ethers .

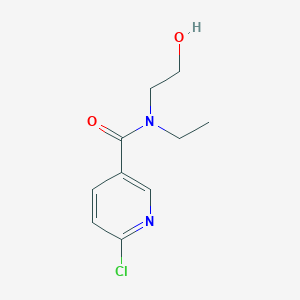

Molecular Structure Analysis

The molecular structure of “2-Amino-1-(2-methoxyphenyl)ethanone” consists of an aromatic ring (phenyl group) attached to an ethanone group with an amino (NH2) and a methoxy (OCH3) substituent on the phenyl ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-(2-methoxyphenyl)ethanone” include a molecular weight of 135.16, a melting point of 20 °C, a boiling point of 85-90 °C at 0.5 mm Hg, a density of 1.112 g/mL at 25 °C, and a refractive index of n 20/D 1.614 .

Aplicaciones Científicas De Investigación

Pyrolysis Studies

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, a derivative of 2-Amino-1-(2-methoxyphenyl)ethanone, has been studied for its stability under heat, leading to the identification of various pyrolysis products. This research has implications for understanding the thermal degradation and potential hazards of related substances when exposed to heat (Texter et al., 2018).

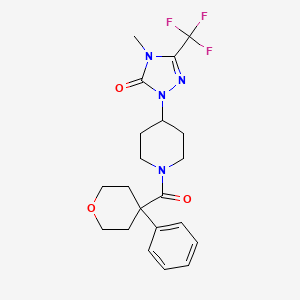

Synthesis of Novel Compounds

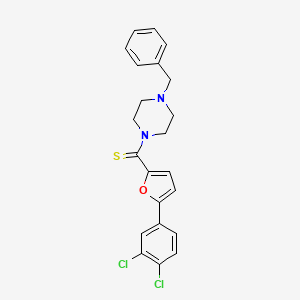

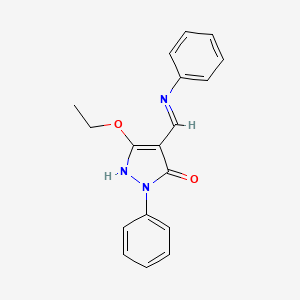

The compound has been used in the synthesis of novel Schiff bases and their derivatives, showcasing its utility in creating new chemical entities with potential applications in various fields including pharmaceuticals (Puthran et al., 2019).

Heterocyclic Compound Formation

Research has demonstrated the use of 2-Amino-1-(2-methoxyphenyl)ethanone in forming various heterocyclic compounds, such as isoflavones and pyrazoles, indicating its versatility in organic synthesis (Moskvina et al., 2015).

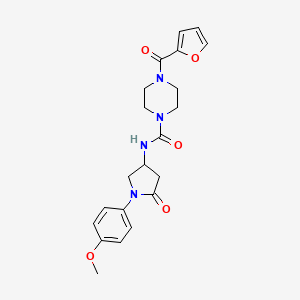

Antimicrobial Studies

Derivatives of 2-Amino-1-(2-methoxyphenyl)ethanone have been synthesized and screened for antimicrobial activity, indicating the potential of this compound in developing new antimicrobial agents (Nagamani et al., 2018).

Anticancer Research

Compounds derived from 2-Amino-1-(2-methoxyphenyl)ethanone have been studied for their anticancer activity, highlighting the compound's role in the development of new anticancer therapies (Tumosienė et al., 2020).

Platelet Aggregation Inhibitory Activity

Paeonol, a derivative of 1-(2-hydroxy-4-methoxyphenyl)ethanone, has been synthesized and tested for its ability to inhibit platelet aggregation, suggesting its potential use in treating cardiovascular diseases (Akamanchi et al., 1999).

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-1-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGZVVIXXFTIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(2-methoxyphenyl)ethanone | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2479269.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2479275.png)

![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2479278.png)

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2479281.png)